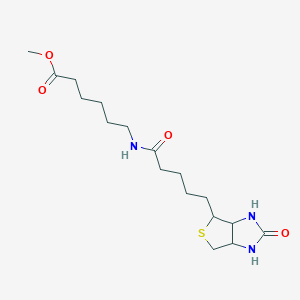
Methyl 6-(+)-biotinylamidohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-6-(+)-Biotinylamidohexanoat ist ein Biotin-Derivat, das häufig in biochemischen und molekularbiologischen Anwendungen eingesetzt wird. Biotin, auch bekannt als Vitamin B7, ist ein wasserlösliches Vitamin, das eine entscheidende Rolle in verschiedenen Stoffwechselprozessen spielt. Die Addition einer Methylgruppe und einer Hexanoat-Kette an Biotin erhöht seine Nutzbarkeit in verschiedenen wissenschaftlichen Anwendungen, insbesondere im Bereich der Biokonjugation und Markierung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-6-(+)-Biotinylamidohexanoat beinhaltet typischerweise die Veresterung von Biotin mit Hexansäure, gefolgt von der Einführung einer Methylgruppe. Der Prozess umfasst im Allgemeinen die folgenden Schritte:
Aktivierung von Biotin: Biotin wird zunächst unter Verwendung eines Kupplungsreagenzes wie N,N’-Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP) aktiviert.
Veresterung: Das aktivierte Biotin wird dann unter milden Bedingungen mit Hexansäure umgesetzt, um das Biotinylamidohexanoat-Zwischenprodukt zu bilden.
Methylierung: Schließlich wird das Zwischenprodukt mit einem Methylierungsmittel wie Methyliodid in Gegenwart einer Base wie Kaliumcarbonat methyliert.
Industrielle Produktionsmethoden
Die industrielle Produktion von Methyl-6-(+)-Biotinylamidohexanoat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig automatisierte Synthese- und Reinigungssysteme. Die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) ist üblich für die Reinigung des Endprodukts.
Chemische Reaktionsanalyse
Arten von Reaktionen
Methyl-6-(+)-Biotinylamidohexanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an den Ester- und Amid-Funktionsgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in wässrigem Medium bei Raumtemperatur.
Reduktion: Natriumborhydrid in Methanol bei niedrigen Temperaturen.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Triethylamin.
Hauptprodukte
Oxidation: Oxidierte Derivate der Hexanoat-Kette.
Reduktion: Reduzierte Formen der Ester- oder Amidgruppen.
Substitution: Substituierte Biotin-Derivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Methyl-6-(+)-Biotinylamidohexanoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Markierungsmittel in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird häufig zur Biotinylierung von Proteinen und Nukleinsäuren für Detektions- und Reinigungszwecke eingesetzt.
Medizin: Wird in diagnostischen Tests und als Bestandteil von Medikamenten-Abgabesystemen eingesetzt.
Industrie: Wird bei der Herstellung von biotinylierten Produkten für Forschung und Entwicklung eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-6-(+)-Biotinylamidohexanoat beruht auf seiner Fähigkeit, an Avidin oder Streptavidin mit hoher Affinität zu binden. Diese Bindung wird in verschiedenen biochemischen Tests und Reinigungstechniken genutzt. Die Hexanoat-Kette und die Methylgruppe verbessern die Löslichkeit und Stabilität der Verbindung, wodurch sie in ihren Anwendungen effektiver wird.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(+)-biotinylamidohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the hexanoate chain.
Reduction: Reduced forms of the ester or amide groups.
Substitution: Substituted biotin derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(+)-biotinylamidohexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a labeling agent in various chemical reactions.
Biology: Commonly used in biotinylation of proteins and nucleic acids for detection and purification purposes.
Medicine: Employed in diagnostic assays and as a component in drug delivery systems.
Industry: Utilized in the production of biotinylated products for research and development.
Wirkmechanismus
The mechanism of action of Methyl 6-(+)-biotinylamidohexanoate involves its ability to bind to avidin or streptavidin with high affinity. This binding is utilized in various biochemical assays and purification techniques. The hexanoate chain and methyl group enhance the solubility and stability of the compound, making it more effective in its applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Biotin: Die Stammverbindung, essentiell für verschiedene Stoffwechselprozesse.
Biotinylyl-N-hydroxysuccinimidester: Ein weiteres Biotin-Derivat, das zur Biotinylierung verwendet wird.
Biotin-PEG-Konjugate: Biotin-Derivate mit Polyethylenglykol-Ketten für erhöhte Löslichkeit.
Einzigartigkeit
Methyl-6-(+)-Biotinylamidohexanoat ist einzigartig aufgrund seiner verbesserten Löslichkeit und Stabilität, was es effektiver in Biokonjugations- und Markierungsanwendungen im Vergleich zu anderen Biotin-Derivaten macht.
Eigenschaften
IUPAC Name |
methyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4S/c1-24-15(22)9-3-2-6-10-18-14(21)8-5-4-7-13-16-12(11-25-13)19-17(23)20-16/h12-13,16H,2-11H2,1H3,(H,18,21)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIZHLHFACYVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12301995.png)
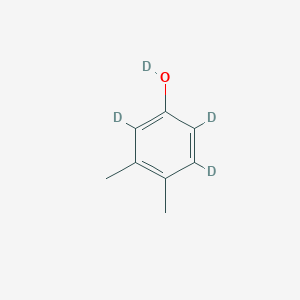
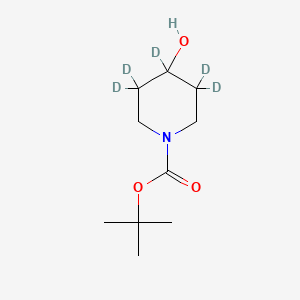
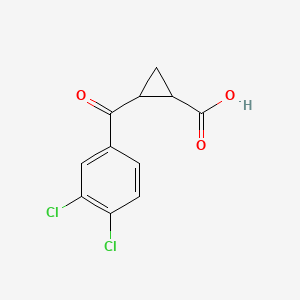
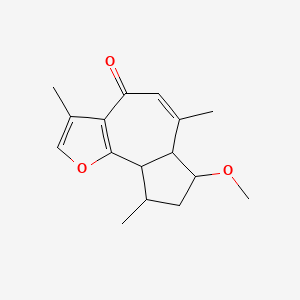
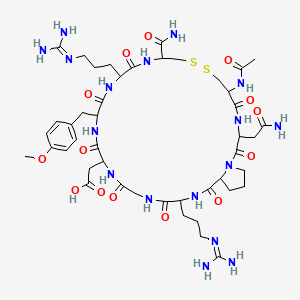
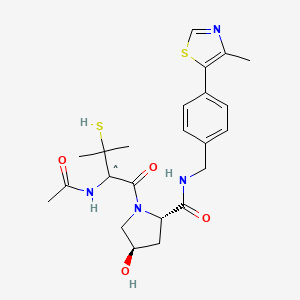
![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)
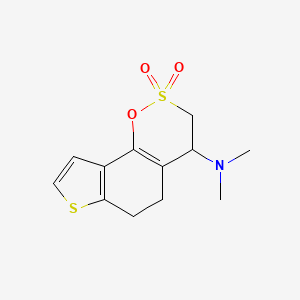
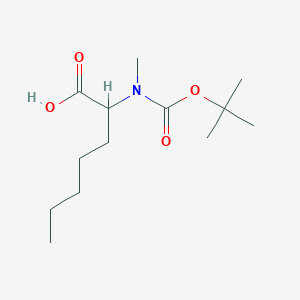
![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)
